4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
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Overview
Description
4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features both an oxazepine and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsCatalysts such as NHC-copper or ZnCl2 are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solvent-free conditions can be utilized to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Epoxynaphthalene: Shares the epoxy functionality but differs in the core structure.
3-Ethyl-4,5-dihydro-1H-pyrazole: Similar in terms of the dihydro structure but contains a pyrazole ring instead of oxazepine.
Uniqueness
4,5-Dihydro-1-ethyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the combination of oxazepine and benzimidazole rings, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
76098-97-0 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-ethyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C13H14N2O2/c1-2-13-12-14-10-5-3-4-6-11(10)15(12)7-9(17-13)8-16-13/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
BQCFINLVOCMUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC12C3=NC4=CC=CC=C4N3CC(O1)CO2 |
Origin of Product |
United States |
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